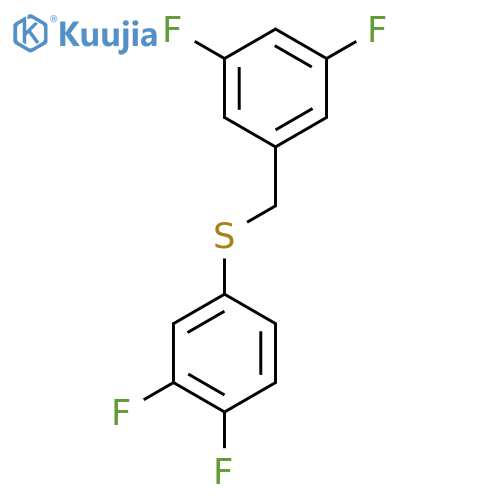Cas no 1443344-51-1 ((3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane)
3,5-ジフルオロベンジル(3,4-ジフルオロフェニル)スルファンは、高度にフッ素化されたスルフィド化合物であり、有機合成中間体としての応用が期待される。分子内に2つのジフルオロ置換基を有するため、高い電子求引性と立体障害を示し、医薬品や機能性材料の開発において重要な構造ユニットとして利用可能である。特に、フッ素原子の導入により代謝安定性が向上し、生体適合性材料や創薬候補化合物の合成に適している。本化合物の特異的な電子特性は、触媒反応や高分子修飾における選択的反応性にも寄与する。

1443344-51-1 structure
商品名:(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane 化学的及び物理的性質
名前と識別子
-
- 1443344-51-1
- (3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane
- 1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene
-
- MDL: MFCD18911263
- インチ: 1S/C13H8F4S/c14-9-3-8(4-10(15)5-9)7-18-11-1-2-12(16)13(17)6-11/h1-6H,7H2
- InChIKey: BRVKMIXNYAWDBO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C=1)F)F)CC1C=C(C=C(C=1)F)F
計算された属性
- せいみつぶんしりょう: 272.02828408g/mol
- どういたいしつりょう: 272.02828408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 25.3Ų
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12142225-10g |
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane |
1443344-51-1 | 97% | 10g |
$1882 | 2024-07-23 | |
| Crysdot LLC | CD12142225-5g |
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane |
1443344-51-1 | 97% | 5g |
$1177 | 2024-07-23 | |
| Crysdot LLC | CD12142225-1g |
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane |
1443344-51-1 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142225-25g |
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane |
1443344-51-1 | 97% | 25g |
$3439 | 2024-07-23 |
(3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane 関連文献
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
1443344-51-1 ((3,5-Difluorobenzyl)(3,4-difluorophenyl)sulfane) 関連製品
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1189426-16-1(Sulfadiazine-13C6)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
